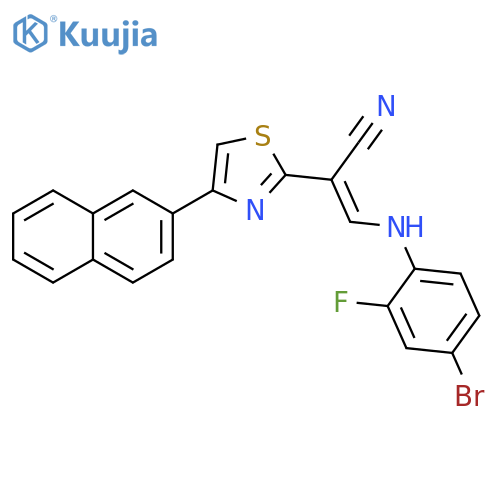Cas no 477298-77-4 ((2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile)

477298-77-4 structure
商品名:(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile
(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile
- (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile
- 2-Thiazoleacetonitrile, α-[[(4-bromo-2-fluorophenyl)amino]methylene]-4-(2-naphthalenyl)-
- AKOS005635725
- (E)-3-(4-bromo-2-fluoroanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
- 477298-77-4
- (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
- F0837-0566
-
- インチ: 1S/C22H13BrFN3S/c23-18-7-8-20(19(24)10-18)26-12-17(11-25)22-27-21(13-28-22)16-6-5-14-3-1-2-4-15(14)9-16/h1-10,12-13,26H/b17-12+
- InChIKey: AMIXWHOWUOJGEK-SFQUDFHCSA-N
- ほほえんだ: C(#N)/C(/C1=NC(C2=CC=C3C(=C2)C=CC=C3)=CS1)=C\NC1=CC=C(Br)C=C1F
計算された属性
- せいみつぶんしりょう: 448.99976g/mol
- どういたいしつりょう: 448.99976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.7
- トポロジー分子極性表面積: 77Ų
じっけんとくせい
- 密度みつど: 1.534±0.06 g/cm3(Predicted)
- ふってん: 581.5±60.0 °C(Predicted)
- 酸性度係数(pKa): -1.30±0.10(Predicted)
(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0837-0566-1mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0837-0566-5μmol |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0837-0566-3mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0837-0566-5mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0837-0566-2mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0837-0566-100mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0837-0566-15mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0837-0566-10mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0837-0566-40mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0837-0566-75mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
477298-77-4 ((2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile) 関連製品
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬